

# Relugolix vs. Leuprolide for Castration-Level Testosterone Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



In the landscape of androgen deprivation therapy (ADT) for advanced prostate cancer, the maintenance of castration-level testosterone is a critical benchmark for efficacy. This guide provides a detailed comparison of two prominent therapies: relugolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, and leuprolide acetate, an injectable GnRH agonist. The primary focus of this comparison is the data from the pivotal Phase 3 HERO study, which directly evaluated the performance of these two agents in maintaining castration.

#### **Mechanism of Action: A Fundamental Difference**

Relugolix and leuprolide employ distinct mechanisms to achieve testosterone suppression. Relugolix, as a GnRH antagonist, directly blocks GnRH receptors in the pituitary gland. This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production by the testes.

In contrast, leuprolide is a GnRH agonist.[1][2] It initially stimulates the GnRH receptors, causing a temporary surge in LH, FSH, and consequently, testosterone, a phenomenon known as a "testosterone flare" or "clinical flare".[1][2][3][4] Continuous administration of leuprolide leads to the downregulation and desensitization of the pituitary GnRH receptors, which eventually suppresses LH and FSH release and reduces testosterone to castration levels, typically within 2-4 weeks.[1][3]

### **Signaling Pathway Comparison**







Click to download full resolution via product page

Caption: Mechanism of action for Relugolix and Leuprolide.



### **Clinical Efficacy: The HERO Trial**

The HERO study was a multinational, randomized, open-label, Phase 3 trial that compared the efficacy and safety of oral relugolix to leuprolide injections in men with advanced prostate cancer.[5][6]

#### **Experimental Protocol: HERO Study**

- Study Design: A 48-week, global, pivotal Phase 3 trial with a 2:1 randomization.[6][7][8]
- Patient Population: 934 men with androgen-sensitive advanced prostate cancer requiring at least one year of ADT.[6][7][9] Patients had serum testosterone levels of ≥150 ng/dL at screening.[9]
- Treatment Arms:
  - Relugolix Arm (n=622): A single oral loading dose of 360 mg on day 1, followed by a 120 mg oral dose once daily.[5][6][10]
  - Leuprolide Arm (n=308): Intramuscular or subcutaneous injections of leuprolide acetate 3-month depot (22.5 mg, or 11.25 mg in Japan and Taiwan).[6][11]
- Primary Endpoint: Sustained castration rate, defined as achieving and maintaining serum testosterone suppression to castrate levels (< 50 ng/dL) from day 29 through 48 weeks.[6][7]</li>
   [8]
- Key Secondary Endpoints: Castration rates on day 4, profound castration (< 20 ng/dL) rates on days 4 and 15, PSA response rate at day 15, and FSH levels at week 25.[6][7][8]
   Testosterone recovery was assessed in a subset of 184 patients.[6][7]

#### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow of the Phase 3 HERO study.

## **Quantitative Data Comparison**

The HERO trial demonstrated the superiority of relugolix over leuprolide in several key efficacy measures.

**Table 1: Testosterone Suppression** 

| Endpoint                                             | Relugolix       | Leuprolide      | p-value                          |
|------------------------------------------------------|-----------------|-----------------|----------------------------------|
| Sustained Castration<br>Rate (through 48<br>weeks)   | 96.7%[5][6][11] | 88.8%[5][6][11] | <0.0001 (for superiority)[6][11] |
| Castration Rate on Day 4                             | 56.0%[9][11]    | 0%[9][11]       | <0.0001[9]                       |
| Castration Rate on<br>Day 15                         | 98.7%[11]       | 12.0%[11]       | <0.001[11]                       |
| Profound Castration<br>Rate (<20 ng/dL) on<br>Day 15 | 78.4%[11][12]   | 1.0%[11][12]    | <0.001[11]                       |
| Median Time to Profound Castration (<20 ng/dL)       | 15 days[12]     | 29 days[12]     | N/A                              |



<u>Table 2: PSA Response and Testosterone Recovery</u>

| Endpoint                                                 | Relugolix              | Leuprolide            | p-value    |
|----------------------------------------------------------|------------------------|-----------------------|------------|
| Confirmed PSA<br>Response (>50%<br>decrease) at Day 15   | 79.4%[11]              | 19.8%[11]             | <0.001[11] |
| Testosterone<br>Recovery to ≥280<br>ng/dL at 90 days     | 53.9%[10][13]          | 3.2%[10][13]          | 0.0017[10] |
| Median Time to Testosterone Recovery                     | 86.0 days[10][13]      | 112.0 days[10][13]    | N/A        |
| Median Testosterone<br>Levels 90 days Post-<br>Treatment | 270.76 ng/dL[6][7][14] | 12.26 ng/dL[6][7][14] | N/A        |

#### **Castration Resistance-Free Survival**

An analysis of castration resistance-free survival (CRFS) was conducted as a secondary endpoint. In the metastatic disease cohort at 48 weeks, the CRFS rates were similar between the two groups: 74.3% for relugolix and 75.3% for leuprolide.[14][15][16] This suggests that while relugolix provides more rapid and sustained testosterone suppression, it did not significantly delay the onset of castration resistance compared to leuprolide within the 48-week study period.[5]

## **Safety Profile**

The overall safety and tolerability profiles were generally similar between the two treatment arms.[6] However, a prespecified analysis revealed a notable difference in major adverse cardiovascular events (MACE). The incidence of MACE was 54% lower in the relugolix group (2.9%) compared to the leuprolide group (6.2%).[5][6][7]

#### Conclusion



The Phase 3 HERO study provides robust evidence that oral relugolix is superior to leuprolide injections in achieving rapid, profound, and sustained testosterone suppression in men with advanced prostate cancer.[5][11] Relugolix demonstrated a significantly higher rate of maintaining castrate testosterone levels through 48 weeks.[11] Furthermore, relugolix was associated with a faster PSA response and a quicker recovery of testosterone levels after discontinuation of therapy.[7] A key safety advantage for relugolix was a lower risk of major adverse cardiovascular events.[5][11] While castration resistance-free survival was comparable between the two treatments over the 48-week period, the rapid onset of action and favorable cardiovascular safety profile position relugolix as a significant advancement in androgen deprivation therapy.[14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 2. Lupron (leuprolide acetate) for prostate cancer: What to expect [medicalnewstoday.com]
- 3. Leuprorelin depot injection: patient considerations in the management of prostatic cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leuprolide, prostate cancer (Camcevi, Eligard, Lupron Depot): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing WebMD [webmd.com]
- 5. urotoday.com [urotoday.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Androgen Deprivation With Oral Relugolix vs Leuprolide in Advanced Prostate Cancer: HERO Trial The ASCO Post [ascopost.com]



- 12. urotoday.com [urotoday.com]
- 13. urotoday.com [urotoday.com]
- 14. onclive.com [onclive.com]
- 15. auajournals.org [auajournals.org]
- 16. urotoday.com [urotoday.com]
- To cite this document: BenchChem. [Relugolix vs. Leuprolide for Castration-Level Testosterone Suppression: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559322#relugolix-vs-leuprolide-castration-level-maintenance-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com